molecular formula C21H28N2O5S2 B6571639 2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946296-61-3

2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571639
CAS No.: 946296-61-3
M. Wt: 452.6 g/mol
InChI Key: PTSAKMDHNHQQLB-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic organic compound that has garnered attention for its potential applications in various fields of scientific research. This compound contains a blend of aromatic and heterocyclic structures, offering a unique framework that can interact with different biological and chemical systems.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps. The process often begins with the formation of the benzene sulfonamide core, followed by the introduction of the methoxy and methyl substituents. Finally, the incorporation of the propane sulfonyl and tetrahydroquinolinyl groups completes the molecule. Specific reaction conditions, such as temperature, solvent, and catalyst use, are crucial in optimizing yields and purity.

Industrial production methods: : In an industrial setting, the production may leverage continuous flow chemistry to enhance efficiency and scalability. Process optimization includes the use of automated reactors and real-time monitoring systems to maintain consistent reaction conditions, minimizing by-products and ensuring high-quality output.

Chemical Reactions Analysis

Types of reactions: : This compound can undergo various chemical reactions, including:

  • Oxidation: : Involving common reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitutions facilitated by reagents like halogens or acids.

Major products

  • Oxidation: : Potential formation of sulfoxides or sulfones.

  • Reduction: : Conversion to amines or alcohols.

  • Substitution: : Derivatives with altered functional groups.

Scientific Research Applications

Chemistry: : Utilized as a building block in organic synthesis and catalysis. Biology : Studied for its potential role in modulating biological pathways and interactions with proteins or enzymes. Medicine : Investigated for its pharmacological properties, including potential anti-inflammatory or anti-cancer activities. Industry : Employed in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

This compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary depending on the specific application but typically include interactions with sulfonamide-sensitive pathways or quinoline-binding sites.

Unique Features

  • The combination of methoxy, methyl, and sulfonyl groups provides a distinct chemical profile.

  • The presence of a tetrahydroquinoline moiety distinguishes it from simpler benzene derivatives.

Similar Compounds

  • 2-methoxy-4,5-dimethylbenzene-1-sulfonamide

  • 4,5-dimethyl-N-(quinolin-6-yl)benzene-1-sulfonamide

  • Propane-1-sulfonyl-tetrahydroquinoline derivatives

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-5-11-29(24,25)23-10-6-7-17-14-18(8-9-19(17)23)22-30(26,27)21-13-16(3)15(2)12-20(21)28-4/h8-9,12-14,22H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSAKMDHNHQQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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